![molecular formula C18H20ClNO2S B5852308 N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide, also known as CMT-3, is a synthetic compound that belongs to the family of thiosemicarbazones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide is not fully understood. However, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential building blocks for DNA replication. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of ribonucleotide reductase. In animal models of inflammation, it has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine its effectiveness in vivo and to identify potential synergistic effects with other anti-cancer drugs. Additionally, this compound has shown promise in animal models of inflammation and neurodegenerative disorders, and further studies are needed to determine its potential therapeutic applications in these areas. Finally, research is needed to identify ways to improve the solubility and bioavailability of this compound, which could increase its effectiveness as a therapeutic agent.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-chloro-2'-methoxybenzophenone with thiosemicarbazide to form N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethylphenyl)thiocarbamoyl]thiourea. This compound is then treated with acetic anhydride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c1-12-6-13(2)8-14(7-12)10-23-11-18(21)20-16-9-15(19)4-5-17(16)22-3/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWPVZPSGMRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

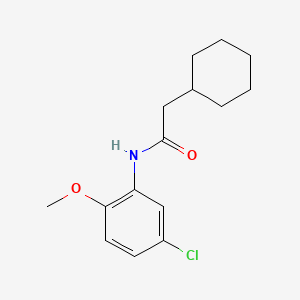
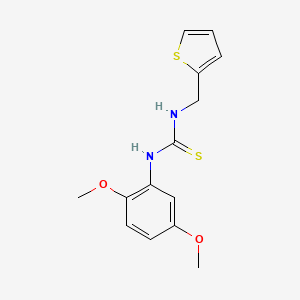
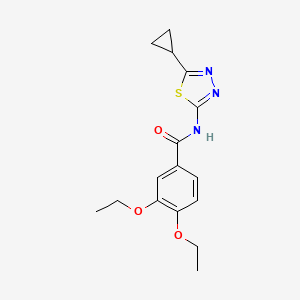

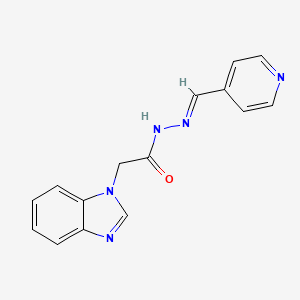
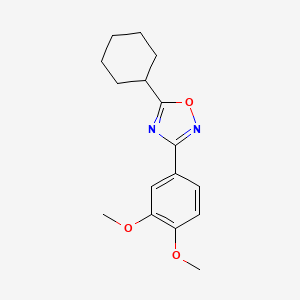
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)

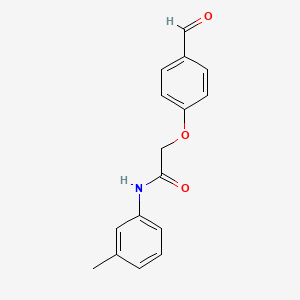
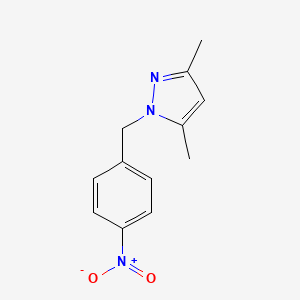


![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)